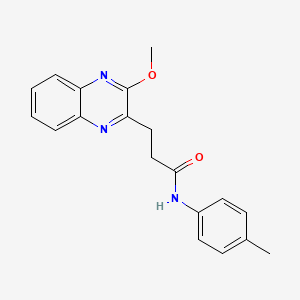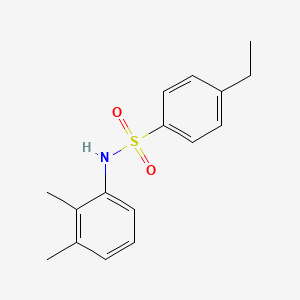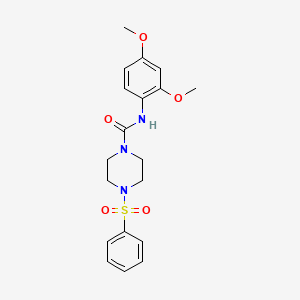
N'~1~,N'~2~-dicyclopentylideneethanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'~1~,N'~2~-dicyclopentylideneethanedihydrazide, also known as DCEH, is a compound that has been extensively studied for its potential therapeutic applications. It is a hydrazide derivative that has been synthesized through various methods and has been found to possess several biological activities.
Mechanism of Action
The mechanism of action of N'~1~,N'~2~-dicyclopentylideneethanedihydrazide is not fully understood. However, it has been proposed that N'~1~,N'~2~-dicyclopentylideneethanedihydrazide may exert its biological activities through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). N'~1~,N'~2~-dicyclopentylideneethanedihydrazide has also been found to modulate the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N'~1~,N'~2~-dicyclopentylideneethanedihydrazide has been found to possess several biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT). N'~1~,N'~2~-dicyclopentylideneethanedihydrazide has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis.
Advantages and Limitations for Lab Experiments
N'~1~,N'~2~-dicyclopentylideneethanedihydrazide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under various conditions and can be stored for extended periods. However, N'~1~,N'~2~-dicyclopentylideneethanedihydrazide has some limitations for lab experiments. It is insoluble in water and organic solvents, which limits its use in some assays. It is also relatively expensive compared to other compounds with similar biological activities.
Future Directions
There are several future directions for the study of N'~1~,N'~2~-dicyclopentylideneethanedihydrazide. One direction is to further investigate its mechanism of action and its potential therapeutic applications. Another direction is to develop more efficient synthesis methods for N'~1~,N'~2~-dicyclopentylideneethanedihydrazide and its derivatives. Additionally, the development of new formulations and delivery methods for N'~1~,N'~2~-dicyclopentylideneethanedihydrazide may enhance its therapeutic efficacy. Finally, the evaluation of the safety and toxicity of N'~1~,N'~2~-dicyclopentylideneethanedihydrazide in animal models and humans is necessary for its potential clinical use.
Synthesis Methods
N'~1~,N'~2~-dicyclopentylideneethanedihydrazide can be synthesized through various methods, including the reaction of hydrazine hydrate with cyclopentanone in the presence of an acid catalyst. Another method involves the reaction of cyclopentanone with hydrazine hydrate in the presence of acetic acid and then further reaction with cyclopentanone in the presence of sulfuric acid. N'~1~,N'~2~-dicyclopentylideneethanedihydrazide can also be synthesized through the reaction of cyclopentanone with hydrazine hydrate in the presence of acetic acid and then further reaction with cyclopentadiene in the presence of sulfuric acid.
Scientific Research Applications
N'~1~,N'~2~-dicyclopentylideneethanedihydrazide has been extensively studied for its potential therapeutic applications. It has been found to possess several biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. N'~1~,N'~2~-dicyclopentylideneethanedihydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
properties
IUPAC Name |
N,N'-bis(cyclopentylideneamino)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c17-11(15-13-9-5-1-2-6-9)12(18)16-14-10-7-3-4-8-10/h1-8H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILIOYSWAURUQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C(=O)NN=C2CCCC2)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-methoxyphenyl)butanoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5315577.png)
![2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5315583.png)
![4-(2-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine](/img/structure/B5315589.png)
![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)vinyl 2-fluorobenzoate](/img/structure/B5315597.png)
![ethyl 1-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}piperidine-3-carboxylate](/img/structure/B5315608.png)
![4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B5315614.png)


![8-ethoxy-3-{[4-(4-ethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B5315628.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5315639.png)


![[4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride](/img/structure/B5315672.png)
